molecular formula C10H9NO5 B2468378 Methyl 4-acetyl-3-nitrobenzoate CAS No. 51885-81-5

Methyl 4-acetyl-3-nitrobenzoate

Cat. No.: B2468378
CAS No.: 51885-81-5
M. Wt: 223.184
InChI Key: RWLGQQWVBIMMEG-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-3-nitrobenzoate is an organic compound with the molecular formula C10H9NO5. It is a derivative of benzoic acid, featuring both an acetyl group and a nitro group on the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetyl-3-nitrobenzoate can be synthesized through various methods. One common approach involves the nitration of methyl 4-acetylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often incorporating continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-acetyl-3-nitrobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-acetyl-3-nitrobenzoate involves its functional groups. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring and the acetyl group. This electron-withdrawing effect can influence the compound’s interactions with other molecules, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Lacks the acetyl group, making it less reactive in certain substitution reactions.

    Methyl 4-acetylbenzoate: Lacks the nitro group, affecting its electron-withdrawing properties and reactivity.

Uniqueness

Methyl 4-acetyl-3-nitrobenzoate’s combination of nitro and acetyl groups makes it unique. The presence of both groups allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 4-acetyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-6(12)8-4-3-7(10(13)16-2)5-9(8)11(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLGQQWVBIMMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 3-nitro-4-chlorobenzoate (0.70 g) in ethyl acetate (2 mL) was added to a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (1.50 mL) and nitroethane (0.70 mL) at 0° C. The mixture was stirred for 5 h and partitioned with ethyl acetate and water. Potassium permanganate (0.57 g) was added to the water layer and resulting solution was stirred for 45 minutes. Toluene (20 mL) was added and mixture was stirred slowly. The toluene layer was separated and washed with saturated sodium chloride, dried over magnesium sulfate and concentrated in vacuo to afford the crude product. Purification on silica gel with hexane/ethyl acetate 7/3 gave the title compound. NMR (300 MHz, CDCl3) δ 8.74 (1H, s,), 8.36 (1H, d, J=8 Hz), 7.50 (1 H, d, J=8 Hz), 4.00 (3H, s), 2.58 (3H, s).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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